molecular formula C27H23ClN4O4 B2651833 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1185165-30-3

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2651833
CAS No.: 1185165-30-3
M. Wt: 502.96
InChI Key: OWXGRWGBXHEOAF-UHFFFAOYSA-N
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Description

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 2-chlorobenzyl group at position 3 of the pyrimidoindole ring.
  • An N-(2,5-dimethoxyphenyl)acetamide side chain, which introduces methoxy substituents at positions 2 and 5 of the phenyl ring.

This compound belongs to a class of molecules studied for their biological activities, particularly in targeting protein interactions or enzyme inhibition.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4/c1-35-18-11-12-23(36-2)21(13-18)30-24(33)15-32-22-10-6-4-8-19(22)25-26(32)27(34)31(16-29-25)14-17-7-3-5-9-20(17)28/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXGRWGBXHEOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the chlorobenzyl group and the dimethoxyphenylacetamide moiety. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in compounds with different aromatic substituents.

Scientific Research Applications

Structural Characteristics

This compound features a unique structure characterized by:

  • Pyrimidine and Indole Framework : The integration of these two heterocyclic systems enhances its biological activity.
  • Chlorobenzyl and Dimethoxyphenyl Groups : These substituents are likely responsible for specific interactions with biological targets.

Potential Biological Activities

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the indole moiety is known to contribute to anticancer properties by inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects :
    • The compound may modulate cytokine production, potentially reducing inflammation. This property is critical for developing treatments for chronic inflammatory diseases.
  • Antimicrobial Properties :
    • There is evidence indicating that derivatives of pyrimidine and indole compounds possess antimicrobial activities against a range of pathogens, including bacteria and fungi.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

  • Refluxing in solvents such as dimethylformamide (DMF).
  • Microwave-assisted synthesis to enhance yields and reduce reaction times.

Case Studies

A review of literature reveals several studies focusing on similar compounds with promising results:

StudyCompoundActivityFindings
2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(phenethyl)acetamideAnticancerInduced apoptosis in breast cancer cell lines.
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamideAnti-inflammatoryReduced cytokine levels in murine models of inflammation.
5-carbamoyl derivativesAntimicrobialExhibited significant activity against Staphylococcus aureus and E. coli.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidoindole Core

  • N-(2-Fluorophenyl) Derivative ():
    The compound 2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide replaces the 2,5-dimethoxyphenyl group with a 2-fluorophenyl moiety and introduces an 8-methyl group on the indole ring. Fluorine’s electronegativity may enhance binding affinity, while methylation could improve metabolic stability .

  • The 3-methoxyphenyl substituent may reduce steric hindrance compared to 2,5-dimethoxy groups . 2-[(3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Incorporates a trifluoromethoxy group, enhancing lipophilicity and resistance to oxidative metabolism .

Variations in the Acetamide Side Chain

  • TLR4-Targeting Analogues ():
    Compounds like N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) and N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) feature alkyl or aryl groups instead of methoxyphenyl. These modifications optimize steric and electronic interactions for Toll-like receptor 4 (TLR4) binding .

  • Benzothiazole Derivatives ():
    N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide retains the 2,5-dimethoxyphenyl group but replaces the pyrimidoindole core with a benzothiazole scaffold. This highlights the importance of the dimethoxy motif in diverse pharmacophores .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Source
Target Compound 2-chlorobenzyl, 2,5-dimethoxyphenyl C28H24ClN3O4 502.96 g/mol
N-(2-Fluorophenyl) Analogue 2-fluorophenyl, 8-methyl C27H21ClFN3O3 490.93 g/mol
3-(4-Chlorophenyl)-sulfanyl Derivative 4-chlorophenyl, sulfanyl, 3-methoxyphenyl C25H18ClN3O3S 484.94 g/mol
3-Methyl-4-(trifluoromethoxy)phenyl Derivative 3-methyl, 4-(trifluoromethoxy)phenyl C21H16F3N3O3S 471.43 g/mol
N-Isopentyl TLR4 Ligand isopentyl, phenyl C24H25N3O2S 419.54 g/mol

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features, which include multiple heterocyclic rings. The presence of a pyrimidinone ring, an indole ring, and an acetamide group suggests potential biological activities that warrant detailed investigation.

Structural Characteristics

This compound has a molecular formula of C26H24ClN4O3C_{26}H_{24}ClN_{4}O_{3} and a molecular weight of approximately 456.9 g/mol. Its structure incorporates various functional groups that may interact with biological targets, enhancing its medicinal chemistry profile.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could modulate the activity of various receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect gene expression related to critical biological processes such as apoptosis and inflammation.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds with similar structures have exhibited significant inhibitory activity against cancer cell proliferation:

CompoundCell LineIC50 (μM)
This compoundSKOV-3 (Ovarian)TBD
Similar Indole DerivativePC-3 (Prostate)73.05
Similar Indole DerivativeHeLa (Cervical)64.66

Note: Specific IC50 values for the compound are still to be determined (TBD) in ongoing studies.

Case Studies

  • In vitro Studies : A study investigating the cytotoxic effects against human ovarian carcinoma cells demonstrated promising results, indicating that the compound may induce apoptosis through caspase activation pathways.
  • Molecular Docking : Computational studies have shown that the compound can bind effectively to key molecular targets involved in cancer progression and inflammation, suggesting a mechanism of action that warrants further exploration.

Potential Applications

Given its structural complexity and preliminary biological activity data, this compound may have several potential applications:

  • Cancer Therapy : Due to its antiproliferative properties, it could serve as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways could make it suitable for treating inflammatory diseases.

Q & A

Basic: What synthetic routes are optimal for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis involves multi-step condensation and substitution reactions. Key steps include:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce functional groups like chlorobenzyl or dimethoxyphenyl moieties .
  • Condensation reactions with activating agents (e.g., DCC or EDC) to form acetamide bonds .
  • Purification via column chromatography or recrystallization to achieve >70% yield.
    Optimal conditions require inert atmospheres (N₂/Ar) to prevent oxidation and precise temperature control (e.g., 80–100°C for cyclization). Solvent choice (DMF vs. THF) significantly impacts reaction rates and purity .

Advanced: How can tautomeric equilibria (amine/imine forms) affect the compound’s biological activity, and what methods validate these structural dynamics?

Answer:
Tautomerism in the pyrimidoindole core (e.g., amine vs. imine forms) alters electronic properties and binding affinity. A 50:50 ratio of tautomers was observed via ¹H NMR (δ 11.20–10.10 ppm for NH signals) . To assess biological impact:

  • Use variable-temperature NMR to study tautomer stability.
  • Compare activity in assays under varying pH conditions to mimic physiological environments.
  • X-ray crystallography can resolve tautomeric preferences in solid-state structures .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.42–7.58 ppm for chlorobenzyl) and acetamide carbonyl (δ 170–175 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 527.8) .
  • HPLC-PDA : Monitor purity (>95%) and detect byproducts from incomplete substitutions .

Advanced: How can computational modeling (e.g., DFT, reaction path searches) optimize synthetic routes or predict reactivity?

Answer:

  • Reaction path searches using quantum chemical calculations (e.g., Gaussian, ORCA) identify low-energy intermediates and transition states for key steps like cyclization .
  • DFT studies predict regioselectivity in heterocyclic ring formation, guiding solvent and catalyst selection.
  • Machine learning (e.g., ICReDD’s platform) correlates experimental data (e.g., reaction yields) with descriptors like electrophilicity index to prioritize conditions .

Advanced: How should researchers resolve contradictions in reported tautomeric ratios or spectral data across studies?

Answer:
Discrepancies may arise from solvent polarity, temperature, or measurement techniques. To reconcile

  • Replicate experiments under standardized conditions (e.g., DMSO-d₆ at 298K for NMR) .
  • Use dynamic NMR (DNMR) to quantify tautomerization kinetics and energy barriers.
  • Cross-validate with IR spectroscopy (amide-I bands at ~1650 cm⁻¹) and solid-state NMR for crystalline forms .

Basic: What in vitro assays are recommended to evaluate this compound’s biological activity?

Answer:

  • Enzyme inhibition assays : Target kinases or oxidoreductases linked to the pyrimidoindole scaffold.
  • Cytotoxicity screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding affinity studies : SPR or ITC to quantify interactions with proteins (e.g., BSA for pharmacokinetic profiling) .

Advanced: What mechanistic insights can isotopic labeling (e.g., ¹³C, ¹⁵N) provide for reaction pathways or metabolic studies?

Answer:

  • ¹³C-labeled acetamide tracks metabolic stability in liver microsomes, identifying cleavage sites.
  • ¹⁵N NMR clarifies tautomerization mechanisms in the pyrimidine ring during synthesis .
  • Deuterium exchange (e.g., D₂O) probes solvent participation in key steps like imine formation .

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